

# Technical Whitepaper on Cleofil (Difemetorex): A Historical Perspective

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Difemetorex**, marketed under the brand name Cleofil, was a central nervous system (CNS) stimulant of the piperidine chemical class.[1][2] It was introduced in France in 1966 by the pharmaceutical company Ciba-Geigy and was prescribed as an appetite suppressant for weight management.[1] Despite its initial use, the clinical application of **Difemetorex** was shortlived, and it was withdrawn from the market in the early 1970s.[1] This document provides a summary of the available historical information on **Difemetorex**.

It is important to note that detailed clinical data and experimental protocols from the 1960s and 1970s for **Difemetorex** are not readily available in digitized public records. The clinical trial methodologies of that era were substantially different from modern standards, often lacking the rigorous controls and detailed data reporting required today.[3] As such, a comprehensive quantitative analysis based on historical clinical trials is not possible with the currently accessible information.

## **Chemical and Pharmacological Profile**

International Nonproprietary Name (INN): Difemetorex[1]

• Brand Name: Cleofil[1]



- Chemical Class: Piperidine derivative[1][2]
- Mechanism of Action: As a CNS stimulant, **Difemetorex** was presumed to exert its appetite-suppressant effects through its action on the central nervous system, though specific signaling pathways are not well-documented in available literature.

### **Historical Clinical Use and Withdrawal**

**Difemetorex** was orally administered and used as an aid for weight loss.[1] However, its clinical utility was severely limited by a disruptive and intolerable side effect profile.[1][2] The most prominent adverse effect reported was severe insomnia, which led to poor patient compliance and ultimately resulted in the drug's withdrawal from the market.[1][2] **Difemetorex** is only known to have been marketed in France.[1]

### **Quantitative Data Summary**

A thorough search of available scientific literature and historical records yielded no specific quantitative data from the clinical trials of **Difemetorex**. Information such as pharmacokinetic parameters (absorption, distribution, metabolism, excretion), efficacy data (e.g., mean weight loss vs. placebo), or a detailed statistical breakdown of adverse events is not publicly accessible.

The regulatory landscape for pharmaceuticals in the 1960s, particularly for anorectic agents, was undergoing significant changes. In the United States, for instance, the Food and Drug Administration (FDA) initiated projects to re-evaluate the efficacy of amphetamine-like anorectics, which often involved meta-analyses of existing studies.[4][5] These analyses concluded that the weight loss induced by such drugs was statistically significant but often "clinically trivial," amounting to a fraction of a pound per week more than placebo.[4][6] It is plausible that the efficacy of **Difemetorex** fell within this range, but specific data to confirm this is unavailable.

### **Experimental Protocols**

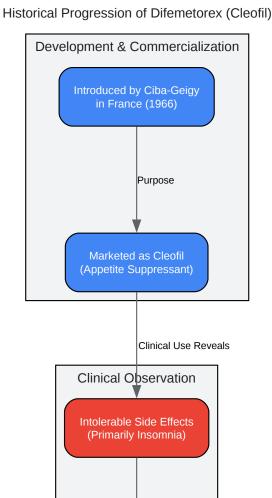
Detailed experimental protocols for the clinical studies of **Difemetorex** conducted in the 1960s are not available in the public domain. Clinical trials of that period were often less standardized than contemporary studies.[3]



# **Logical Relationship Diagram**

Due to the lack of specific data on the mechanism of action or detailed clinical trial workflows for **Difemetorex**, a signaling pathway or experimental workflow diagram cannot be generated. However, a logical diagram illustrating the known historical progression of the drug can be provided.





Leads to

Results in

Poor Patient Compliance

Market **Outcome** 

Withdrawn from Market (Early 1970s)

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Caption: Historical timeline of **Difemetorex** from market introduction to withdrawal.



### Conclusion

Cleofil (**Difemetorex**) represents a class of early CNS stimulant anorectics that were ultimately withdrawn due to an unfavorable risk-benefit profile. The primary reason for its market failure was the high incidence of intolerable side effects, particularly insomnia. The lack of detailed, publicly available historical clinical data prevents a more in-depth quantitative analysis of its efficacy and safety. This case underscores the evolution of pharmaceutical regulation and the importance of rigorous, well-documented clinical trials in modern drug development.

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